Cas no 478081-76-4 (4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide)

4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide
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- MDL: MFCD02102787
4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00917022-1g |
4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
478081-76-4 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
Matrix Scientific | 167087-5g |
4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide |
478081-76-4 | 5g |
$7343.00 | 2023-09-07 | ||
A2B Chem LLC | AI76408-1mg |
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
478081-76-4 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI76408-10mg |
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
478081-76-4 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI76408-500mg |
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
478081-76-4 | >90% | 500mg |
$720.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616194-1mg |
4-(Benzo[d]thiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide |
478081-76-4 | 98% | 1mg |
¥499.00 | 2024-05-12 | |
TRC | B162435-25mg |
4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide |
478081-76-4 | 25mg |
$ 230.00 | 2022-06-07 | ||
TRC | B162435-50mg |
4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide |
478081-76-4 | 50mg |
$ 380.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616194-10mg |
4-(Benzo[d]thiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide |
478081-76-4 | 98% | 10mg |
¥800.00 | 2024-05-12 | |
Matrix Scientific | 167087-500mg |
4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide |
478081-76-4 | 500mg |
$918.00 | 2023-09-07 |
4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide Related Literature
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
Additional information on 4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide
Research Brief on 4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide (CAS: 478081-76-4)
The compound 4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide (CAS: 478081-76-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and pharmacological properties.
Recent studies have highlighted the role of this compound as a modulator of key signaling pathways, particularly those involved in inflammation and neurodegeneration. Its benzothiazole moiety is known to interact with various protein targets, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and high-throughput screening to elucidate its binding affinity and selectivity.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated potent inhibitory effects on cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent. The study utilized X-ray crystallography to confirm the binding mode of the molecule within the COX-2 active site, providing valuable insights for structure-activity relationship (SAR) optimization.
Another significant finding comes from a preclinical investigation published in Bioorganic & Medicinal Chemistry Letters, which explored the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that it could reduce amyloid-beta aggregation and mitigate oxidative stress in neuronal cells, positioning it as a potential therapeutic for neurodegenerative disorders.
From a synthetic chemistry perspective, recent advancements have focused on improving the yield and scalability of the compound's production. A 2024 patent application disclosed a novel catalytic method for the efficient synthesis of the tetrahydro-1(2H)-pyridinecarboxamide scaffold, which could facilitate large-scale manufacturing for further clinical evaluation.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic profile of this compound. Current research is addressing issues related to its metabolic stability and bioavailability through systematic medicinal chemistry approaches. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide represents a versatile scaffold with multiple therapeutic potentials. Ongoing research continues to uncover new dimensions of its biological activity, making it a compound of significant interest in drug discovery pipelines.
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